2-Chloro-6-methoxyquinoxaline
Overview
Description
2-Chloro-6-methoxyquinoxaline (2C6MQ) is an organic compound that has been widely studied due to its potential applications in the fields of medicinal chemistry, biochemistry and pharmacology. This compound has been used in the synthesis of several drugs and has been found to possess a wide range of biochemical and physiological effects. In
Scientific Research Applications
2-Chloro-6-methoxyquinoxaline
is a chemical compound with the CAS Number: 55687-11-1 . It’s a white to yellow solid with a molecular weight of 194.62 .
Quinoxalines, the class of compounds to which 2-Chloro-6-methoxyquinoxaline belongs, are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions .
Here’s a general application of quinoxalines:
Pharmacology and Medicinal Chemistry
- Summary of the Application : Quinoxaline derivatives are used in the development of drugs for treating various diseases. They are used in the treatment of cancerous cells, AIDS, plant viruses, schizophrenia .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific disease being treated and the drug formulation being used. Typically, these compounds would be synthesized and then tested in vitro and in vivo for their therapeutic effects .
- Results or Outcomes : The outcomes also depend on the specific application. In general, quinoxaline derivatives have shown promising results in treating various diseases, contributing to their importance in medicinal chemistry .
Luminescent Material in OLEDs
- Summary of the Application : Quinoxaline derivatives are used in the development of luminescent materials for organic light-emitting diodes (OLEDs) .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific OLED being developed. Typically, these compounds would be synthesized and then tested for their luminescent properties .
- Results or Outcomes : The outcomes also depend on the specific application. In general, quinoxaline derivatives have shown promising results in improving the efficiency of OLEDs .
Organic Synthesis
- Summary of the Application : Quinoxaline derivatives are used as building blocks in organic synthesis . They can be used to construct complex organic molecules, which can be used in various fields such as pharmaceuticals, agrochemicals, and materials science .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific molecule being synthesized. Typically, these compounds would be reacted with other organic compounds under controlled conditions to form the desired product .
- Results or Outcomes : The outcomes also depend on the specific application. In general, quinoxaline derivatives have shown promising results in facilitating the synthesis of complex organic molecules .
properties
IUPAC Name |
2-chloro-6-methoxyquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUWYCHACCYVMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(N=C2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506878 | |
Record name | 2-Chloro-6-methoxyquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxyquinoxaline | |
CAS RN |
55687-11-1 | |
Record name | 2-Chloro-6-methoxyquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.